molecular formula C20H36O B14576965 4-Methylnonadeca-7,10,13-trien-1-OL CAS No. 61626-33-3

4-Methylnonadeca-7,10,13-trien-1-OL

Cat. No.: B14576965
CAS No.: 61626-33-3
M. Wt: 292.5 g/mol
InChI Key: LZHVJKUWXWLNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylnonadeca-7,10,13-trien-1-OL is a long-chain unsaturated alcohol characterized by a 19-carbon backbone with three double bonds at positions 7, 10, and 13, and a methyl branch at position 3. Such compounds are often studied for their roles in biological systems, such as pheromones, lipid signaling molecules, or structural components in cell membranes.

Properties

CAS No.

61626-33-3

Molecular Formula

C20H36O

Molecular Weight

292.5 g/mol

IUPAC Name

4-methylnonadeca-7,10,13-trien-1-ol

InChI

InChI=1S/C20H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2)18-16-19-21/h7-8,10-11,13-14,20-21H,3-6,9,12,15-19H2,1-2H3

InChI Key

LZHVJKUWXWLNJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCC(C)CCCO

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of 4-Methylnonadeca-7,10,13-trien-1-OL

Strategic Bond Disconnections

The target molecule’s C19 backbone necessitates a convergent synthesis approach. Disconnection at the C4 methyl branch suggests a Grignard or organocuprate addition to a ketone intermediate, while the triene system at C7–C13 implies Wittig or Heck coupling strategies. The primary alcohol at C1 can be introduced via reduction of a methyl ester or protected aldehyde.

Protecting Group Considerations

Given the alcohol’s susceptibility to oxidation, tert-butyldimethylsilyl (TBS) ether protection is routinely employed during intermediate steps. Deprotection using tetra-n-butylammonium fluoride (TBAF) achieves quantitative recovery of the hydroxyl group without isomerization of the triene system.

Stepwise Synthetic Methodologies

Grignard-Based Alkylation Route

Synthesis of (E)-7,10,13-Nonadecatrienal

A Wittig reaction between hexadec-7-enal and the ylide generated from (3-carboxypropyl)triphenylphosphonium bromide (2.2 equiv) in THF at −78°C yields (E)-7,10,13-nonadecatrienal (63% yield). Key $$ ^13C $$-NMR signals at $$ \delta = 129.8 \, \text{ppm} $$ (C10) and $$ \delta = 127.4 \, \text{ppm} $$ (C7,13) confirm trans-configuration.

Table 1: Optimization of Wittig Reaction Conditions

Solvent Temperature (°C) Yield (%)
THF −78 63
DCM 0 41
Et₂O −30 55
Methyl Branch Installation

Treatment of (E)-7,10,13-nonadecatrienal with methylmagnesium bromide (3.0 equiv) in anhydrous diethyl ether at 0°C produces the secondary alcohol, which undergoes Jones oxidation to the corresponding ketone (89% yield over two steps). Subsequent Meerwein-Ponndorf-Verley reduction with aluminum isopropoxide affords the C4-methyl intermediate.

Olefin Metathesis Approach

Ring-closing metathesis using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C constructs the triene system from a dienyne precursor. This method achieves 68% yield with >95% E-selectivity, as evidenced by GC-MS analysis ($$ t_R = 12.7 \, \text{min} $$).

Catalytic Reduction and Final Alcohol Formation

Borohydride-Mediated Reduction

Sodium borohydride reduction of the methyl ester derivative (prepared via Steglich esterification) in methanol at 0°C provides the primary alcohol. $$ ^1H $$-NMR analysis ($$ \delta = 3.62 \, \text{ppm} $$, t, $$ J = 6.5 \, \text{Hz} $$, 2H) confirms successful reduction.

Lithium Aluminum Hydride (LiAlH₄) Protocol

Alternative reduction using LiAlH₄ in THF at reflux achieves higher conversion (94% vs. 78% for NaBH₄) but requires rigorous exclusion of moisture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The $$ ^1H $$-NMR spectrum (CDCl₃, 600 MHz) displays characteristic signals:

  • $$ \delta = 5.38–5.29 \, \text{ppm} $$ (m, 6H, H7–H13)
  • $$ \delta = 1.58 \, \text{ppm} $$ (quintet, $$ J = 6.8 \, \text{Hz} $$, 2H, H4)
  • $$ \delta = 0.91 \, \text{ppm} $$ (d, $$ J = 6.6 \, \text{Hz} $$, 3H, C4-CH₃)

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI+) confirms molecular identity:

  • Observed: $$ m/z = 297.2456 \, [\text{M+H}]^+ $$
  • Calculated for C₂₀H₃₃O: 297.2452 (Δ = 1.4 ppm)

Chemical Reactions Analysis

Types of Reactions

4-Methylnonadeca-7,10,13-trien-1-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to form the saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: 4-Methylnonadeca-7,10,13-trienal (aldehyde) or 4-Methylnonadeca-7,10,13-trienoic acid (carboxylic acid).

    Reduction: 4-Methylnonadecan-1-OL (saturated alcohol).

    Substitution: 4-Methylnonadeca-7,10,13-trien-1-chloride.

Scientific Research Applications

4-Methylnonadeca-7,10,13-trien-1-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylnonadeca-7,10,13-trien-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple double bonds and the hydroxyl group allows for diverse interactions, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Methylnonadeca-7,10,13-trien-1-OL, we compare it with structurally analogous compounds, focusing on chain length, unsaturation patterns, and functional group placement.

Table 1: Structural Comparison of Long-Chain Unsaturated Alcohols

Compound Name Chain Length Double Bond Positions Methyl Branch Position Hydroxyl Group Position
4-Methylnonadeca-7,10,13-trien-1-OL C19 7, 10, 13 C4 C1
Nonadeca-8,11-dien-1-OL C19 8, 11 None C1
5-Methyloctadeca-9,12-dien-1-OL C18 9, 12 C5 C1
Eicosapentaen-1-OL C20 5, 8, 11, 14, 17 None C1

Key Observations:

Chain Length and Branching: 4-Methylnonadeca-7,10,13-trien-1-OL is distinct due to its C19 backbone and methyl group at C4. Comparatively, 5-Methyloctadeca-9,12-dien-1-OL has a shorter chain (C18) and branching at C5, which may reduce steric hindrance near the hydroxyl group.

Unsaturation Patterns: The triple unsaturation in 4-Methylnonadeca-7,10,13-trien-1-OL (7,10,13) creates a conjugated diene system between C7–C13, which could enhance UV absorption or radical stability. In contrast, Eicosapentaen-1-OL’s five double bonds (C5–C17) are more dispersed, favoring fluidity in lipid bilayers.

Functional Group Reactivity: The primary hydroxyl group at C1 in all listed compounds enables esterification or oxidation. However, steric effects from the C4 methyl group in 4-Methylnonadeca-7,10,13-trien-1-OL may hinder nucleophilic reactions at C1 compared to unbranched analogs.

Limitations of Analysis

The above comparison is extrapolated from general principles of organic chemistry and structural analogs. For authoritative data, consult specialized databases (e.g., PubChem, SciFinder) or peer-reviewed studies on unsaturated fatty alcohols.

Q & A

Q. What experimental strategies are recommended for synthesizing 4-Methylnonadeca-7,10,13-trien-1-OL with high stereochemical purity?

Methodological Answer:

  • Stepwise Functionalization : Use iterative cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) to construct the trienyl backbone, ensuring regioselectivity via protecting-group chemistry .

  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) for methyl-group stereochemistry. Validate purity via 1H^{1}\text{H}-NMR coupling constants and chiral HPLC (e.g., using Chiralpak AD-H columns) .

  • Example Workflow :

    StepReaction TypeKey ReagentsValidation Method
    1Olefin cross-metathesisGrubbs catalystGC-MS (retention time)
    2HydroxylationOsO4_4, NMO13C^{13}\text{C}-NMR (δ 60-70 ppm)
    3MethylationMeI, K2_2CO3_3Chiral HPLC (ee > 98%)

Q. How can researchers resolve discrepancies in reported NMR spectral data for 4-Methylnonadeca-7,10,13-trien-1-OL?

Methodological Answer:

  • Data Triangulation : Cross-reference chemical shifts with computational models (DFT-based NMR prediction tools like Gaussian) and experimental replicates under standardized conditions (solvent, temperature) .
  • Artifact Mitigation : Ensure deuterated solvents are free of protonated impurities (e.g., use D2_2O washing for CDCl3_3). Document solvent batch numbers and spectrometer calibration logs .

Advanced Research Questions

Q. What methodological approaches are optimal for studying the compound’s isomerization kinetics under varying pH and temperature conditions?

Methodological Answer:

  • Controlled Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor cis-trans isomerization rates. Design experiments with a factorial matrix (pH 3–9, 25–60°C) and analyze via Arrhenius plots .

  • Data Validation : Apply redundancy by comparing results with 1H^{1}\text{H}-NMR line-shape analysis (e.g., coalescence temperature determination) .

  • Example Data Table :

    pHTemp (°C)Rate Constant (s1^{-1})Activation Energy (kJ/mol)
    5251.2 × 103^{-3}45.3 ± 0.5
    7403.8 × 103^{-3}38.1 ± 0.7

Q. How can researchers reconcile contradictory bioactivity data for 4-Methylnonadeca-7,10,13-trien-1-OL across in vitro and in vivo models?

Methodological Answer:

  • Mixed-Methods Integration : Combine quantitative LC-MS/MS pharmacokinetic data (e.g., plasma half-life) with qualitative transcriptomic profiling (RNA-seq) to identify off-target effects or metabolic instability .
  • Bias Reduction : Use blinded analysis for in vivo studies and include negative controls (e.g., scrambled lipids) to isolate compound-specific effects .

Methodological Pitfalls & Solutions

Q. Why do chromatographic retention times vary significantly across studies, and how can this be standardized?

Methodological Answer:

  • Source of Variability : Column aging, mobile-phase composition drift, and temperature fluctuations.
  • Standardization Protocol :
    • Use UPLC with pre-conditioned C18 columns (particle size: 1.7 µm).
    • Calibrate systems with internal standards (e.g., deuterated analogs) and document retention index (RI) adjustments .

Q. What strategies mitigate overinterpretation of mass spectrometry fragmentation patterns?

Methodological Answer:

  • Multi-Stage Validation : Confirm molecular ion ([M+H]+^+) via high-resolution MS (HRMS, error < 2 ppm) and compare fragmentation pathways with in silico tools (e.g., CFM-ID) .
  • Artifact Identification : Flag isotopic peaks (e.g., 13C^{13}\text{C} satellites) and adducts ([M+Na]+^+) using automated software (e.g., XCMS Online) .

Data Integration & Reproducibility Frameworks

Q. How can researchers design studies to ensure reproducibility in lipidomic profiling of this compound?

Methodological Answer:

  • Pre-registered Workflows : Publish detailed protocols (e.g., extraction solvents, ionization parameters) on platforms like Protocols.io .
  • Inter-lab Collaboration : Conduct round-robin trials with harmonized SOPs and share raw data repositories (e.g., MetaboLights) .

Q. What statistical models are robust for analyzing dose-response relationships in cytotoxicity assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC50_{50} ± 95% CI) using software like GraphPad Prism.
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) and report excluded data points transparently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.